Cas no 2137670-52-9 ([1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide)
![[1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide structure](https://ja.kuujia.com/scimg/cas/2137670-52-9x500.png)
[1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- [1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide
- 2137670-52-9
- EN300-765021
- [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide
-
- インチ: 1S/C11H20N2O3S/c1-8-5-13(11(14)4-9-2-3-9)6-10(8)7-17(12,15)16/h8-10H,2-7H2,1H3,(H2,12,15,16)
- InChIKey: DIKCXHBEHOYJRW-UHFFFAOYSA-N
- ほほえんだ: S(CC1CN(C(CC2CC2)=O)CC1C)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 260.11946368g/mol
- どういたいしつりょう: 260.11946368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 397
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 88.8Ų
[1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-765021-1.0g |
[1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide |
2137670-52-9 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
Enamine | EN300-765021-0.5g |
[1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide |
2137670-52-9 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
Enamine | EN300-765021-5.0g |
[1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide |
2137670-52-9 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
Enamine | EN300-765021-0.1g |
[1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide |
2137670-52-9 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
Enamine | EN300-765021-2.5g |
[1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide |
2137670-52-9 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
Enamine | EN300-765021-10.0g |
[1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide |
2137670-52-9 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
Enamine | EN300-765021-0.25g |
[1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide |
2137670-52-9 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
Enamine | EN300-765021-0.05g |
[1-(2-cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide |
2137670-52-9 | 95% | 0.05g |
$768.0 | 2024-05-22 |
[1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
[1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamideに関する追加情報
Introduction to [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide (CAS No. 2137670-52-9)
[1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide (CAS No. 2137670-52-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrrolidines, which are nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
The core structure of [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide consists of a pyrrolidine ring substituted with a cyclopropylacetyl group and a methanesulfonamide moiety. The cyclopropylacetyl group introduces a degree of conformational rigidity, which can influence the compound's binding affinity and selectivity for specific biological targets. The methanesulfonamide functional group, on the other hand, is known for its ability to form hydrogen bonds and participate in various biological interactions, making it a valuable component in drug design.
Recent studies have explored the pharmacological properties of [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide in detail. One notable area of research is its potential as an analgesic agent. A study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent analgesic activity in animal models of pain, with a mechanism of action that involves the modulation of opioid receptors. The researchers found that [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide selectively binds to μ-opioid receptors, leading to a reduction in pain sensitivity without significant side effects such as respiratory depression or constipation.
In addition to its analgesic properties, [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide has also shown promise as an anti-inflammatory agent. A 2020 study in the European Journal of Pharmacology demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. The anti-inflammatory activity is attributed to its ability to interfere with the NF-κB signaling pathway, a key regulator of inflammation.
The neuroprotective effects of [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide have also been investigated. Research published in the Journal of Neurochemistry in 2019 indicated that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The synthetic route for preparing [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide has been well-documented in the literature. A typical synthesis involves the reaction of 3-amino-N-methylpyrrolidine with cyclopropylacetic acid chloride to form the corresponding amide, followed by methanesulfonylation to introduce the methanesulfonamide group. This multi-step process requires careful control of reaction conditions to ensure high yields and purity.
The physicochemical properties of [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide are also important for its pharmaceutical development. The compound is reported to have good solubility in both aqueous and organic solvents, which facilitates its formulation into various dosage forms such as tablets, capsules, and injectable solutions. Its stability under different storage conditions has been evaluated, and it has been found to be stable at room temperature for extended periods, making it suitable for long-term storage and transportation.
Clinical trials are currently underway to assess the safety and efficacy of [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with no serious adverse effects reported. Phase II trials are expected to provide further insights into its therapeutic potential for treating pain, inflammation, and neurodegenerative disorders.
In conclusion, [1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide (CAS No. 2137670-52-9) is a promising compound with diverse pharmacological activities. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its potential impact on modern medicine.
2137670-52-9 ([1-(2-Cyclopropylacetyl)-4-methylpyrrolidin-3-yl]methanesulfonamide) 関連製品
- 900634-65-3(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate)
- 898761-25-6(3'-Bromo-3-(4-bromophenyl)propiophenone)
- 2171706-58-2(3-(2-cyano-2-methylethyl)(ethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 339023-58-4(3-2-(4-Methoxyanilino)-1-nitrovinyl-2-benzofuran-1(3H)-one)
- 141676-35-9(Vasonatrin Peptide (VNP))
- 3236-71-3(9,9-Bis (4-Hydroxyphenyl) Fluorene)
- 890153-34-1(1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester)
- 881079-06-7(5-chloro-3-hydroxy-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one)
- 2024249-01-0(3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile)
- 2137096-71-8((1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine)




